molecular formula C14H19NO2 B1461213 1-(3,4-Dimethylbenzoyl)piperidin-4-ol CAS No. 1082928-67-3

1-(3,4-Dimethylbenzoyl)piperidin-4-ol

Cat. No.: B1461213
CAS No.: 1082928-67-3
M. Wt: 233.31 g/mol
InChI Key: YYCNYMRNRLCCSL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)piperidin-4-ol is a chemical compound characterized by the presence of a piperidin-4-ol moiety attached to a 3,4-dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylbenzoyl)piperidin-4-ol typically involves the acylation of piperidin-4-ol with 3,4-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylbenzoyl)piperidin-4-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 3,4-dimethylbenzoyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed:

    Oxidation: Formation of 1-(3,4-Dimethylbenzoyl)piperidin-4-one.

    Reduction: Formation of 1-(3,4-Dimethylbenzyl)piperidin-4-ol.

    Substitution: Formation of various substituted piperidin-4-ol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)piperidin-4-ol has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzoyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, derivatives of piperidin-4-ol have been studied for their antagonistic activity against the chemokine receptor CCR5, which is involved in HIV-1 entry into cells .

Comparison with Similar Compounds

    1-(3,4-Dimethylbenzoyl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(3,4-Dimethylbenzyl)piperidin-4-ol: Similar structure but with a benzyl group instead of a benzoyl group.

    Piperidin-4-ol derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness: 1-(3,4-Dimethylbenzoyl)piperidin-4-ol is unique due to the presence of both the 3,4-dimethylbenzoyl group and the piperidin-4-ol moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-12(9-11(10)2)14(17)15-7-5-13(16)6-8-15/h3-4,9,13,16H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCNYMRNRLCCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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